2,5-Dimethylphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

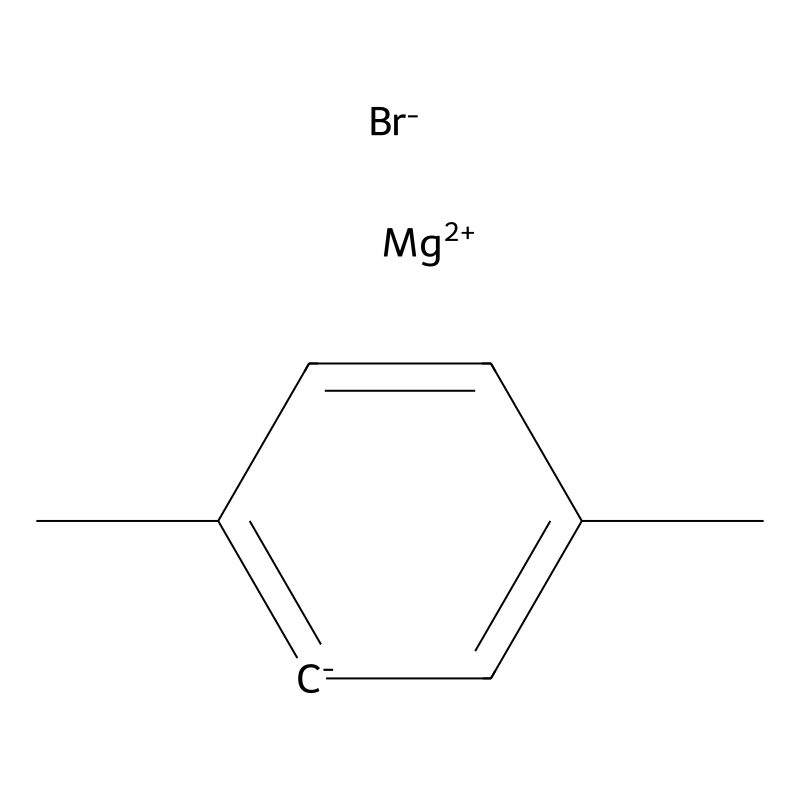

2,5-Dimethylphenylmagnesium bromide is an organomagnesium compound with the molecular formula C₈H₉BrMg and a molecular weight of approximately 209.37 g/mol. It is classified as a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. This compound features a dimethyl-substituted phenyl group, contributing to its unique reactivity and properties. The compound is typically encountered as a solution in tetrahydrofuran (THF) or other suitable solvents, and it is characterized by its gray to brown appearance .

2,5-DMPB reacts through a nucleophilic addition mechanism. The polarized Mg-Br bond allows the carbon atom bonded to magnesium to act as a nucleophile and attack the electrophilic carbonyl carbon of the carbonyl compound. This forms a new carbon-carbon bond and a magnesium bromide byproduct (MgBrCl) [].

Synthesis of Substituted Aromatic Compounds:

2,5-Dimethylphenylmagnesium bromide acts as a nucleophilic reagent in Grignard reactions. This reaction involves the addition of an organic group to a carbonyl compound (such as aldehydes, ketones, or carboxylic acid derivatives). The two methyl groups on the phenyl ring activate it towards nucleophilic addition, making it a valuable reagent for the synthesis of various aromatic compounds with desired substitution patterns. [Source: Krackeler Scientific, Inc. ]

As a Grignard reagent, 2,5-dimethylphenylmagnesium bromide readily reacts with various electrophiles. Key reactions include:

- Nucleophilic Addition: It can add to carbonyl compounds, forming alcohols after hydrolysis. For instance, reacting with aldehydes or ketones yields secondary or tertiary alcohols.

- Halogen Exchange: This compound can also participate in halogen exchange reactions, replacing bromine with other halogens.

- Coupling Reactions: It can engage in coupling reactions with aryl halides, facilitating the formation of biaryl compounds.

These reactions highlight its utility in constructing complex organic molecules .

2,5-Dimethylphenylmagnesium bromide can be synthesized through the following methods:

- Reaction of 2,5-Dimethylbromobenzene with Magnesium:

- This method involves the reaction of 2,5-dimethylbromobenzene with magnesium metal in anhydrous ether or tetrahydrofuran.

- The reaction proceeds under reflux conditions to ensure complete formation of the Grignard reagent.

- Use of Organolithium Reagents:

- Alternatively, 2,5-dimethylphenylmagnesium bromide can be synthesized from the corresponding organolithium compound followed by treatment with magnesium bromide.

Both methods require careful handling due to the highly reactive nature of Grignard reagents .

The primary applications of 2,5-dimethylphenylmagnesium bromide include:

- Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, particularly in the formation of alcohols and biaryl compounds.

- Pharmaceutical Chemistry: Its reactivity allows for the modification of pharmaceutical intermediates and active pharmaceutical ingredients.

- Material Science: It may be utilized in developing new materials through polymerization processes.

These applications underscore its significance in both academic research and industrial chemistry .

Interaction studies involving 2,5-dimethylphenylmagnesium bromide primarily focus on its reactivity profile with various electrophiles. These studies help elucidate how this compound behaves in different chemical environments and its potential effects on other chemical species. Research often emphasizes understanding the kinetics and mechanisms underlying these interactions to optimize synthetic strategies involving this Grignard reagent .

Several compounds share structural similarities with 2,5-dimethylphenylmagnesium bromide. Notable examples include:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Methyl-4-methoxyphenylmagnesium bromide | C₉H₁₁BrMg | Contains a methoxy group instead of methyl groups |

| 4-Methylphenylmagnesium bromide | C₈H₉BrMg | Lacks additional methyl substitution on the phenyl ring |

| 3,4-Dimethylphenylmagnesium bromide | C₉H₁₁BrMg | Has different methyl substitution patterns |

These compounds exhibit varying reactivities based on their substituents, affecting their utility in synthetic applications. The presence of multiple methyl groups in 2,5-dimethylphenylmagnesium bromide contributes to its unique steric and electronic properties compared to these similar compounds .

Molecular Structure and Formula (C₈H₉BrMg)

2,5-Dimethylphenylmagnesium bromide is an organomagnesium compound with the molecular formula C₈H₉BrMg [1] [2]. The compound features a phenyl ring with two methyl substituents positioned at the 2 and 5 positions relative to the magnesium-carbon bond [1] [2]. The linear formula is represented as (CH₃)₂C₆H₃MgBr, indicating the presence of two methyl groups attached to the benzene ring [1] [2]. The compound has a molecular weight of 209.37 grams per mole [1] [2] [3] and is assigned the Chemical Abstracts Service (CAS) number 30897-86-0 [1] [2] [4].

The structural representation through Simplified Molecular Input Line Entry System (SMILES) notation is Cc1ccc(C)c([Mg]Br)c1 [1] [2], which clearly depicts the magnesium atom bonded to the aromatic carbon and the bromide ion. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is magnesium;1,4-dimethylbenzene-6-ide;bromide [5]. The three-dimensional structure exhibits the characteristic geometry of Grignard reagents, with the magnesium center coordinated to both the aromatic carbon and the bromide ion [6].

Physical Characteristics

Appearance and Physical State

2,5-Dimethylphenylmagnesium bromide exists as a liquid solution under standard commercial preparation conditions [7] [8]. The compound exhibits a characteristic gray to brown coloration [7] [8], which is typical for arylmagnesium halides. The solution form is maintained through dissolution in appropriate ethereal solvents, typically tetrahydrofuran or diethyl ether [1] [2] [9]. The liquid state facilitates handling and ensures uniform distribution in synthetic applications.

Density and Boiling Point Parameters

The density of 2,5-dimethylphenylmagnesium bromide is 0.945 grams per milliliter at 25 degrees Celsius [1] [2] [5] [9]. This density value is characteristic of organometallic solutions and reflects the combined contributions of the organic and inorganic components. The boiling point of the compound is recorded as 65 degrees Celsius [1] [2] [5] [9] [7], which represents the boiling point of the solution in its typical ethereal solvent system.

The flash point of the compound is below negative 17 degrees Celsius [1] [2] [9], indicating its highly flammable nature. This low flash point necessitates careful handling under controlled atmospheric conditions and appropriate safety protocols during storage and use.

| Property | Value | Units |

|---|---|---|

| Density | 0.945 | g/mL at 25°C |

| Boiling Point | 65 | °C |

| Flash Point | < -17 | °C |

| Molecular Weight | 209.37 | g/mol |

Solubility Profile in Various Solvents

2,5-Dimethylphenylmagnesium bromide demonstrates characteristic solubility behavior typical of Grignard reagents. The compound is soluble in tetrahydrofuran, with commercial preparations available as 0.5 molar solutions [1] [2] [9]. This solubility in tetrahydrofuran is attributed to the coordinating ability of the oxygen atoms in the solvent, which stabilize the magnesium center through Lewis acid-base interactions [1] [2].

The compound is also soluble in diethyl ether, another common ethereal solvent used for Grignard reagent preparation and handling [10]. The solubility in ethereal solvents is essential for the stability and reactivity of the organometallic species, as these solvents provide coordination sites for the electron-deficient magnesium center.

In contrast, 2,5-dimethylphenylmagnesium bromide reacts violently with water [5] [11], leading to decomposition of the Grignard reagent and formation of the corresponding hydrocarbon along with magnesium hydroxide and hydrogen bromide. This reactivity with protic solvents is a fundamental characteristic of organomagnesium compounds and necessitates the use of anhydrous conditions during synthesis and storage.

Electronic Structure and Bonding Characteristics

The electronic structure of 2,5-dimethylphenylmagnesium bromide exhibits the characteristic bonding patterns of Grignard reagents. The carbon-magnesium bond is polar covalent with carbon bearing partial negative charge and magnesium bearing partial positive charge [12] [10]. This polarization arises from the difference in electronegativity between carbon (2.55) and magnesium (1.31), resulting in a dipole moment that imparts nucleophilic character to the carbon center [12] [10].

The magnesium-bromine bond exhibits predominantly ionic character [12] [10], with the magnesium center functioning as a Lewis acid and the bromide ion as a Lewis base. The electronic structure can be represented as a resonance hybrid between the carbanionic form (R⁻MgX⁺) and the magnesium-centered form (R-Mg⁺X⁻) [12], with the carbanionic form being more significant in determining the reactivity characteristics.

The aromatic system in 2,5-dimethylphenylmagnesium bromide maintains its electron delocalization, with the methyl substituents at positions 2 and 5 providing electron-donating effects through hyperconjugation. These substituents influence the electron density distribution on the aromatic ring and affect the overall reactivity of the organometallic species.

The coordination geometry around the magnesium center is typically tetrahedral when coordinated with ethereal solvents [13], with the solvent molecules occupying coordination sites to satisfy the electron deficiency of the magnesium atom. This solvation is crucial for the stability and handling characteristics of the Grignard reagent.

Spectroscopic Properties

2,5-Dimethylphenylmagnesium bromide can be characterized using various spectroscopic techniques that provide structural and compositional information. Nuclear magnetic resonance spectroscopy serves as a primary tool for structure confirmation and purity analysis of the compound [14]. The technique allows for the identification of the aromatic protons, methyl group protons, and the assessment of the organometallic bonding environment.

Raman spectroscopy has been identified as particularly suitable for quality determination of Grignard reagents, including 2,5-dimethylphenylmagnesium bromide [15]. This technique offers advantages in mitigating moisture and carbon dioxide interference, which are common concerns in the analysis of organometallic compounds. The combination of Raman spectroscopy with multivariate analysis methods, such as partial least square regression, enables accurate determination of compound purity and concentration [15].

The International Chemical Identifier (InChI) for the compound is 1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q;;+1/p-1 [1] [2], with the corresponding InChI Key being XYLKRQFNMXVTLQ-UHFFFAOYSA-M [1] [2]. These identifiers provide unique spectroscopic fingerprints for database searches and computational studies.

Infrared spectroscopy can be employed for the characterization of carbon-magnesium and magnesium-bromine bonds, providing information about the vibrational modes associated with these chemical bonds. The technique is valuable for confirming the presence of the organometallic functionality and assessing the coordination environment of the magnesium center.

| Spectroscopic Technique | Application | Key Information |

|---|---|---|

| NMR Spectroscopy | Structure confirmation | Aromatic and methyl proton environments |

| Raman Spectroscopy | Quality determination | Moisture and CO₂ interference mitigation |

| IR Spectroscopy | Bond characterization | C-Mg and Mg-Br vibrational modes |

| Mass Spectrometry | Molecular weight confirmation | Fragmentation patterns |

Structural Analysis in Comparison to Other Arylmagnesium Compounds

2,5-Dimethylphenylmagnesium bromide belongs to the family of dimethylphenylmagnesium bromide isomers, each distinguished by the positioning of methyl substituents on the aromatic ring. Comparative analysis with other isomers reveals both similarities and differences in physical and chemical properties that arise from the specific substitution patterns.

The 2,6-dimethylphenylmagnesium bromide isomer (CAS: 21450-64-6) exhibits a higher density of 0.998 grams per milliliter compared to 0.945 grams per milliliter for the 2,5-isomer [16] [17]. This difference reflects the influence of substituent positioning on the overall molecular packing and intermolecular interactions. The 2,6-isomer also demonstrates a slightly higher boiling point range of 65-67 degrees Celsius [16] [17] compared to the consistent 65 degrees Celsius observed for the 2,5-isomer [1] [2].

The 2,3-dimethylphenylmagnesium bromide isomer (CAS: 134640-85-0) shows a density of 0.948 grams per milliliter [18], which is intermediate between the 2,5 and 2,6 isomers. The 3,5-dimethylphenylmagnesium bromide isomer (CAS: 34696-73-6) exhibits a density of 0.950 grams per milliliter [19] [11] and is characterized by a yellow to brown coloration [11], distinguishing it from the gray to brown appearance of the 2,5-isomer [7] [8].

Comparison with the parent phenylmagnesium bromide (CAS: 100-58-3) reveals the influence of methyl substitution on the physical properties [20] [21] [22]. Phenylmagnesium bromide has a lower molecular weight of 181.31 grams per mole [22] compared to 209.37 grams per mole for all dimethyl-substituted derivatives [1] [2]. The substitution pattern affects the electronic properties, steric hindrance, and ultimately the reactivity profiles of these organometallic compounds.

The structural variations among these arylmagnesium compounds demonstrate the importance of substitution patterns in determining physical properties, solubility characteristics, and potential synthetic applications. The 2,5-dimethylphenylmagnesium bromide represents a specific example within this class of compounds, with its unique combination of electronic and steric effects arising from the meta-positioning of the methyl groups relative to each other and the para-positioning relative to the magnesium-carbon bond.

| Isomer | CAS Number | Density (g/mL) | Boiling Point (°C) | Color |

|---|---|---|---|---|

| 2,5-Dimethyl | 30897-86-0 | 0.945 | 65 | Gray to brown |

| 2,6-Dimethyl | 21450-64-6 | 0.998 | 65-67 | Not specified |

| 2,3-Dimethyl | 134640-85-0 | 0.948 | 65 | Not specified |

| 3,5-Dimethyl | 34696-73-6 | 0.950 | 65 | Yellow to brown |

Classical Preparation Techniques

Direct Insertion of Magnesium into 2,5-Dimethylphenyl Bromide

The most widely employed method for preparing 2,5-dimethylphenylmagnesium bromide involves the direct insertion of magnesium metal into the carbon-bromide bond of 2,5-dimethylphenyl bromide [1] [2] [3]. This classical approach requires the use of activated magnesium turnings in anhydrous tetrahydrofuran or diethyl ether under strictly inert atmospheric conditions [4] [5].

The reaction proceeds through a single electron transfer mechanism where magnesium metal undergoes oxidative insertion between the aromatic carbon and bromine atoms [3]. The process typically requires temperatures between -10°C and 0°C for optimal yield and selectivity [1] [2]. Activation of the magnesium surface is crucial for reaction initiation and can be achieved through several methods including mechanical abrasion, addition of iodine crystals, or treatment with diisobutylaluminum hydride [2] [4].

The presence of lithium chloride as an additive significantly enhances the reaction rate and yield [1]. Studies have demonstrated that lithium chloride facilitates the magnesium insertion process by promoting the formation of more reactive surface sites and stabilizing the resulting organomagnesium species [1]. Under optimized conditions with lithium chloride activation, the reaction typically achieves 85-95% conversion within 20-60 minutes [1].

Halogen-Metal Exchange Reactions

An alternative synthetic route involves halogen-metal exchange reactions using preformed organolithium reagents [6] [7]. This method utilizes n-butyllithium or tert-butyllithium to effect bromine-lithium exchange at low temperatures, typically between -100°C and -78°C [6] [8]. The resulting organolithium intermediate is subsequently treated with magnesium bromide or magnesium chloride to generate the desired organomagnesium compound.

Halogen-metal exchange reactions offer several advantages including higher functional group tolerance and enhanced regioselectivity [6] [7]. The reaction rates generally follow the trend of iodide > bromide > chloride, with exchange occurring more readily for electron-deficient aromatic systems [7]. However, this approach typically requires longer reaction times of 1-3 hours and achieves moderate yields of 70-85% [6].

The success of halogen-metal exchange depends critically on the relative thermodynamic stability of the organometallic intermediates formed [7]. The reaction is kinetically controlled and proceeds through a nucleophilic mechanism involving the formation of reversible intermediates [7].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is essential for maximizing yield and minimizing side product formation [9] [10] [11]. Temperature control represents the most critical parameter, as elevated temperatures promote Wurtz coupling reactions leading to dimeric byproducts [11] [12]. The optimal temperature range for 2,5-dimethylphenylmagnesium bromide preparation has been established as -10°C to 0°C based on kinetic studies [10].

Solvent selection significantly influences both reaction rate and product selectivity [13] [14]. Tetrahydrofuran provides superior solvation of the magnesium center compared to diethyl ether, resulting in enhanced reaction rates and yields [13] [14]. However, tetrahydrofuran requires careful handling due to its tendency to form explosive peroxides over time [15] [16].

The stoichiometry of reagents must be carefully controlled to prevent formation of undesired side products [11]. Excess magnesium (typically 1.2-1.5 equivalents) is employed to ensure complete conversion while minimizing the formation of coupled products [11] [5]. The concentration of the organic halide also affects selectivity, with lower concentrations favoring the desired Grignard formation over coupling reactions [11].

Industrial Production Methodologies

Large-Scale Reactor Requirements

Industrial production of 2,5-dimethylphenylmagnesium bromide requires specialized reactor designs capable of handling the highly exothermic nature of the reaction while maintaining strict anhydrous conditions [5] [17] [18]. Modern industrial facilities employ continuous flow reactors that offer superior heat transfer capabilities and enhanced safety profiles compared to traditional batch processes [5] [17].

The reactor systems typically consist of double-walled cylindrical vessels with continuous oil cooling to rapidly remove reaction heat [5]. Temperature control is maintained within ±0.5°C through advanced process control systems that monitor multiple temperature zones throughout the reactor [18]. The reactor design incorporates multiple independent temperature zones, with initiation zones maintained at higher temperatures than reaction zones to prevent energy accumulation [18].

Industrial reactors are equipped with automated feeding systems for continuous addition of magnesium powder and organic halide solutions [18]. The bottom-to-top plug flow design ensures gradual reaction initiation and uniform mixing [18]. Reactor volumes range from 1,000 to 10,000 liters for large-scale production, with throughput capabilities of 100-1,000 liters per hour [18].

Safety systems include pressure monitoring, emergency cooling, and inert gas purging capabilities [17] [18]. The reactors are fully sealed and maintained under nitrogen atmosphere to prevent moisture ingress and oxidation [18]. Emergency shutdown procedures are automated and can be triggered by temperature, pressure, or composition deviations [17].

Solvent Considerations

Solvent selection for industrial production involves balancing reaction efficiency with economic and safety considerations [14] [15] [16]. Tetrahydrofuran remains the preferred solvent due to its superior coordinating ability and reaction rates [14] [15]. However, industrial processes must address the inherent safety concerns associated with peroxide formation in tetrahydrofuran [15] [16].

Industrial facilities implement rigorous peroxide monitoring protocols including periodic testing and the addition of stabilizing agents [15] [16]. Antioxidants such as butylated hydroxytoluene are commonly added to prevent peroxide accumulation [15]. Solvent recycling systems are employed to minimize waste and reduce costs, with distillation units designed to operate below temperatures where peroxide decomposition becomes hazardous [15].

Alternative solvents including 2-methyltetrahydrofuran and diglyme have been investigated for industrial applications [14] [15]. These solvents offer improved thermal stability and reduced peroxide formation while maintaining acceptable reaction rates [14]. However, their higher costs and different physical properties may require process modifications [14].

Solvent purification systems ensure water content below 10 parts per million and oxygen levels below 5 parts per million [15] [16]. Molecular sieve drying columns and degassing equipment are standard components of industrial solvent handling systems [16].

Laboratory-Scale Synthesis Protocols

Laboratory-scale preparation of 2,5-dimethylphenylmagnesium bromide follows established protocols adapted from classical Grignard synthesis procedures [19] [20] [21]. The typical procedure involves flame-drying all glassware followed by assembly under nitrogen atmosphere using standard Schlenk techniques [19] [20].

A representative protocol begins with the addition of activated magnesium turnings (1.2 equivalents) to an oven-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet [19] [21]. Anhydrous tetrahydrofuran is added followed by a small amount of 2,5-dimethylphenyl bromide to initiate the reaction [19]. The remaining halide is added dropwise at a rate sufficient to maintain gentle reflux [20] [21].

Reaction initiation can be facilitated by several methods including addition of iodine crystals, 1,2-dibromoethane, or mechanical activation of the magnesium surface [19] [3]. The reaction typically exhibits an induction period of 5-15 minutes before the characteristic exothermic response begins [19] [20].

Monitoring of the reaction progress can be accomplished through observation of the magnesium surface activity and solution color changes [19] [21]. Complete consumption of magnesium turnings and development of a gray-brown solution typically indicates reaction completion [20] [21]. Total reaction times range from 30 minutes to 2 hours depending on the scale and activation method employed [19] [21].

The resulting solution contains approximately 0.5-1.0 molar concentration of the desired Grignard reagent and can be used directly in subsequent reactions or stored under nitrogen atmosphere [19] [22] [23]. Laboratory-scale yields typically range from 85-95% based on the limiting organic halide [19] [21].

Purification and Analytical Determination of Concentration

Purification of 2,5-dimethylphenylmagnesium bromide solutions is typically unnecessary for most synthetic applications, as the reagent is used directly from the preparation mixture [24] [25]. However, concentration determination is crucial for accurate stoichiometric control in subsequent reactions [24] [26] [25].

Potentiometric titration represents the most widely employed method for Grignard reagent concentration determination [24] [25]. The method involves reaction of the organomagnesium compound with 2-butanol in tetrahydrofuran, with the endpoint detected using a platinum electrode and non-aqueous electrolyte system [24]. This approach provides accuracy within ±2% and can be completed in 10-20 minutes [24].

Spectrophotometric methods offer an alternative approach based on the reaction with acetophenone [25] [27]. The decrease in absorbance at 243 nanometers correlates directly with the active Grignard reagent concentration [25] [27]. This method is particularly useful for routine analysis and provides accuracy within ±3% [25].

Raman spectroscopy has emerged as a valuable tool for real-time monitoring of Grignard reagent quality and concentration [26]. The technique is insensitive to moisture and carbon dioxide interference, making it ideal for process monitoring applications [26]. Partial least squares regression models combined with variable importance in projection optimization achieve correlation coefficients of 0.97 with standard errors of prediction below 1% [26].